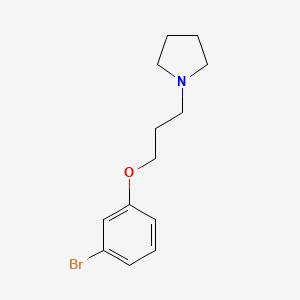

1-(3-(3-Bromophenoxy)propyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

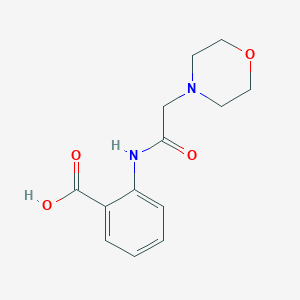

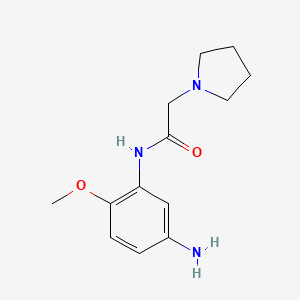

1-(3-(3-Bromophenoxy)propyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18BrNO and its molecular weight is 284.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is driven by the scaffold's ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation". Pyrrolidine derivatives, including prolinol, have been highlighted for their target selectivity and structural role in bioactive molecules. These compounds are synthesized either by constructing the ring from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. The stereochemistry of the pyrrolidine ring significantly influences the biological profile of drug candidates, demonstrating the importance of stereoisomers and substituent orientation in binding to enantioselective proteins (Li Petri et al., 2021).

Pyrrolizidine Alkaloids in Plants

Pyrrolizidine alkaloids, characteristic secondary metabolites found in the Asteraceae family and notably diverse in the Senecioneae tribe, serve as a defense mechanism against herbivores. The synthesis of these alkaloids involves homospermidine synthase, which is responsible for the formation of the first specific intermediate in the biosynthesis pathway. This enzyme's gene was recruited following gene duplication, highlighting the evolutionary adaptation of plants to synthesize these compounds independently across different lineages. Despite the conserved initial steps, the diversity of pyrrolizidine alkaloids suggests a high degree of plasticity in their biosynthetic pathways (Langel, Ober, & Pelser, 2011).

Matrix Metalloproteinase Inhibitors

Pyrrolidine-based compounds have been identified as potent matrix metalloproteinase (MMP) inhibitors, contributing to therapeutic approaches for diseases such as cancer, rheumatism, and cardiovascular conditions. These inhibitors, including sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, exhibit low nanomolar activity against certain MMP subclasses. The pyrrolidine scaffold has proven to be an excellent foundation for designing MMP inhibitors, underscoring the versatility of this heterocyclic structure in developing new therapeutic agents (Cheng, Wang, Fang, & Xu, 2008).

Mécanisme D'action

Target of Action

It is known that pyrrolidine alkaloids, a class of compounds to which this compound belongs, have been shown to possess several important biological activities . These activities include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids are known to interact with various targets to exert their biological effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Biochemical Pathways

Pyrrolidine alkaloids are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a parent compound, have been studied and are known to influence the adme properties of its derivatives .

Result of Action

It is known that pyrrolidine alkaloids can exert a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(3-bromophenoxy)propyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIWKHSLVXWKSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)